molecular formula C9H9Cl2N3 B12957396 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine

5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12957396
M. Wt: 230.09 g/mol
InChI Key: KZNQJUXUMWBNMR-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine is a bicyclic N-heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with chlorine substituents at positions 5 and 7 and an isopropyl group at position 4. The dichloro and isopropyl substituents enhance lipophilicity and steric bulk, influencing both chemical reactivity and biological interactions .

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

5,7-dichloro-6-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H9Cl2N3/c1-5(2)7-8(10)13-6-3-4-12-14(6)9(7)11/h3-5H,1-2H3

InChI Key

KZNQJUXUMWBNMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2C(=CC=N2)N=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2-hydrazinopyridine with isopropyl isocyanate, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

1. Cyclin-Dependent Kinase Inhibition

One of the primary applications of 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle and are often implicated in cancer progression. The compound has shown selective inhibition of various CDKs (e.g., CDK1, CDK2, CDK4), making it a promising candidate for cancer therapy .

Case Study: Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was found to induce cell cycle arrest and apoptosis in several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-710G2/M phase arrest
A54915Inhibition of AAK1
HeLa12Apoptosis induction

These findings illustrate the compound's potential as a therapeutic agent in oncology .

2. Enzymatic Inhibition

In addition to its role as a CDK inhibitor, this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. This enzymatic inhibition can lead to reduced tumor growth and improved therapeutic outcomes .

Future Research Directions

Ongoing research aims to explore the pharmacokinetics and bioavailability of this compound to enhance its therapeutic efficacy. Additionally, the development of derivatives with improved selectivity and reduced toxicity profiles is a key focus area. The unique structural characteristics of this compound provide a foundation for further exploration in drug design .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Substitution Patterns

5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine (CAS 771510-32-8)
  • Structural Difference : The isopropyl group is at position 3 instead of 5.
  • Impact : Positional isomerism alters electronic distribution and steric interactions. The 3-isopropyl derivative may exhibit reduced target binding affinity compared to the 6-isopropyl analog due to differences in spatial orientation relative to the core’s nitrogen atoms .
  • Physicochemical Properties : Molecular weight (230.09) and formula (C₉H₉Cl₂N₃) are identical, but melting points and solubility may differ due to substituent positioning .
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 91551-93-8)
  • Structural Difference : A hydroxy group replaces the 7-chloro substituent, and a carbonitrile group is introduced at position 3.
  • The carbonitrile group introduces polarity, enhancing interactions with polar enzyme pockets .
  • Biological Relevance : Such modifications are critical in kinase inhibitors where polar interactions with ATP-binding sites are essential .

Functional Group Variations

5,7-Dichloro-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS 1232224-67-7)
  • Structural Difference : A pyridinyl group replaces the 6-isopropyl substituent.
  • However, the loss of the aliphatic isopropyl group may reduce lipophilicity, affecting membrane permeability .
  • Applications : Pyridinyl derivatives are often explored in cancer therapeutics due to their ability to interact with tyrosine kinases .
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives
  • Structural Difference : A morpholine group at position 7 replaces the chlorine.
  • Impact : Morpholine enhances solubility and introduces hydrogen-bond acceptors, improving pharmacokinetics. This substitution is prevalent in PI3Kδ inhibitors for respiratory diseases .
  • Potency: Such derivatives have shown 200-fold increases in enzymatic inhibition compared to non-polar substituents .

Electronic and Steric Effects

  • Chlorine vs. Fluorine : Compared to fluorinated analogs (e.g., [¹⁸F]-labeled derivatives), chlorine’s larger atomic size and higher electronegativity increase electron-withdrawing effects, stabilizing the core structure and altering metabolic pathways .
  • Isopropyl vs.

Anticancer Activity

  • Analog 6m (3,4,5-Trimethoxyphenyl Derivative) : Exhibits superior cytotoxic effects against cancer cell lines due to methoxy groups enhancing membrane penetration and target affinity .

Kinase Inhibition

  • PI3Kδ Selectivity : The 6-isopropyl group in the target compound may mimic the "morpholine-pyrimidine" system in PI3Kδ inhibitors, though morpholine derivatives (e.g., 7-morpholinyl analogs) show higher isoform selectivity .
  • TRK Inhibition : Pyridinyl and carbonitrile substituents (as in CAS 1232224-67-7 and 91551-93-8) are more commonly associated with tropomyosin receptor kinase (TRK) inhibition due to their planar aromaticity .

Biological Activity

5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features a pyrazolo[1,5-a]pyrimidine core structure with two chlorine substituents and an isopropyl group, which contribute to its unique biological properties.

  • Molecular Formula : C_9H_8Cl_2N_4
  • Molecular Weight : Approximately 213.02 g/mol
  • Structure : The compound's structure includes electron-withdrawing chlorine atoms at positions 5 and 7, which enhance its reactivity and biological activity.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells. This mechanism is particularly valuable in the development of anticancer therapies.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. Its biological activities can be summarized as follows:

Activity Description
AntitumorInhibits cancer cell proliferation by targeting CDKs.
Enzymatic InhibitionShows potential as an inhibitor for various enzymes involved in tumor growth.
Selective ToxicityExhibits lower toxicity levels compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticancer Efficacy :
    • A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, showed potent activity against various cancer cell lines (IC50 values in the low micromolar range) .
  • Structure-Activity Relationship (SAR) :
    • Research has indicated that the position of substituents on the pyrimidine ring significantly influences biological activity. Substituents at positions 5 and 7 were found to enhance anticancer activity .
  • Pharmacokinetics :
    • Ongoing studies are exploring the pharmacokinetic properties of this compound to better understand its absorption, distribution, metabolism, and excretion (ADME) profiles .

Comparative Analysis with Similar Compounds

The following table illustrates how this compound compares with structurally similar compounds regarding biological activity:

Compound Name Similarity Key Features Biological Activity
5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine0.89Ethyl group at position 3Moderate anticancer activity
5-Chloropyrazolo[1,5-a]pyrimidine0.85Lacks isopropyl substitutionAntimicrobial properties
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine0.76Methyl ester functional groupLower anticancer efficacy

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